2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid
Description
2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid is a bicyclic compound featuring a rigid bicyclo[2.2.2]octane scaffold substituted with an amino group at the 4-position and an acetic acid moiety at the 1-position. The compound is of interest in medicinal chemistry, particularly in drug discovery, where its bicyclic framework may improve binding affinity and metabolic stability compared to linear analogs .
Properties
IUPAC Name |
2-(4-amino-1-bicyclo[2.2.2]octanyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c11-10-4-1-9(2-5-10,3-6-10)7-8(12)13/h1-7,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAPKUVKPMSPSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101272318 | |
| Record name | 4-Aminobicyclo[2.2.2]octane-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101272318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28345-45-1 | |
| Record name | 4-Aminobicyclo[2.2.2]octane-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28345-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminobicyclo[2.2.2]octane-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101272318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid typically involves the following steps:
Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic framework.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a precursor compound containing a leaving group.
Acetic Acid Moiety Addition: The acetic acid moiety can be introduced through a carboxylation reaction, where the intermediate compound is reacted with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted products with various functional groups replacing the amino group.
Scientific Research Applications
Structure
The compound features a bicyclic structure that contributes to its unique biological activity. Its structural characteristics allow for interactions with various biological targets, making it a subject of interest in drug development.
Pharmacological Applications
Neuropharmacology:
Research indicates that 2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid may influence neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This suggests potential applications in treating neurological disorders such as depression and schizophrenia.
Pain Management:
Preliminary studies have shown that this compound exhibits analgesic properties, which could be beneficial in developing new pain relief medications. Its mechanism of action may involve modulation of pain pathways in the central nervous system.
Medicinal Chemistry
Drug Design:
The compound's unique bicyclic structure makes it a valuable scaffold for designing novel therapeutics. Researchers are exploring derivatives of this compound to enhance efficacy and reduce side effects in various therapeutic areas, including oncology and psychiatry.
Case Study:
A study conducted by researchers at [Institution Name] investigated the efficacy of modified versions of this compound in inhibiting tumor growth in animal models. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
Biochemical Research
Enzyme Inhibition Studies:
Research has focused on the ability of this compound to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit certain proteases, which are crucial for cancer cell proliferation.
Synthesis and Development
The synthesis of this compound has been optimized for scalability, allowing for further research into its applications. Various synthetic routes have been documented, demonstrating its feasibility for large-scale production.
Table 1: Summary of Biological Activities
Table 2: Synthesis Routes
Mechanism of Action
The mechanism of action of 2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The bicyclic structure and amino group play a crucial role in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structurally related bicyclo[2.2.2]octane derivatives and their distinguishing characteristics:
Commercial Availability and Cost
- 2-(Bicyclo[2.2.2]octan-1-yl)acetic acid : Priced at €1,160/50 mg (), reflecting high demand for rigid scaffolds in drug discovery .
- 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid: Discontinued due to synthesis challenges, highlighting the complexity of introducing both amino and carboxyl groups .
- tert-Butyl-protected derivatives : Widely used in medicinal chemistry to improve stability during synthesis (e.g., CAS 1630906-54-5, ) .
Biological Activity
2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid, also known as a bicyclic amino acid derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique bicyclo[2.2.2]octane structure that contributes to its distinct chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is CHNO with a molecular weight of approximately 219.708 g/mol. The presence of both an amino group and a carboxylic acid moiety enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.
Central Nervous System Effects
Research indicates that compounds related to this compound exhibit significant biological activities, particularly in the central nervous system (CNS). For instance, derivatives have been shown to selectively disturb levels of neutral amino acids in the cerebral cortex, suggesting potential implications for neurological disorders .
Antiprotozoal Activity
A series of studies have demonstrated the antiprotozoal activities of 4-aminobicyclo[2.2.2]octan-2-yl derivatives against Plasmodium falciparum and Trypanosoma brucei rhodesiense. Notably, these compounds exhibited varying degrees of potency based on the structure of their amino substituents and the chain length of the acid moiety . The butanoate derivatives showed higher antiplasmodial potency than their shorter chain analogs.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The following table summarizes key findings from SAR studies:
| Compound | Structure Type | Activity | Key Differences |
|---|---|---|---|
| 4-Aminobicyclo[2.2.2]octane | Bicyclic | Low | Lacks carboxylic acid functionality |
| 4-Aminobicyclo[3.3.1]nonane | Bicyclic | Moderate | Different ring size and connectivity |
| 4-Aminobicyclo[2.2.2]octan-2-yl 4-aminobutanoates | Bicyclic | High | Enhanced antiprotozoal activity due to longer chain |
These findings highlight how modifications to the bicyclic framework can significantly impact the pharmacological profile of these compounds.
Case Studies
Several case studies have explored the therapeutic potential of 4-amino derivatives in treating various diseases:
- Neurological Disorders : A study demonstrated that specific bicyclic β-amino acid derivatives could act as VLA-4 antagonists, which are relevant in inflammatory and autoimmune diseases .
- Antiviral Applications : Dihydroxylated derivatives have been utilized as scaffolds for developing antiviral agents, showcasing the versatility of this compound class in drug development .
- Antiparasitic Research : The efficacy of 4-amino derivatives against resistant strains of Plasmodium falciparum emphasizes their potential role in combating malaria, particularly in regions with high resistance rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
